2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-pyridinylmethyl)acetamide
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Overview
Description
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-pyridinylmethyl)acetamide is an amino acid amide.
Scientific Research Applications
Synthesis and Characterization
- Diversified Synthesis: A study demonstrated the diversified synthesis of acetamide derivatives similar to 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-pyridinylmethyl)acetamide, employing a Ugi four-component reaction and a copper-catalyzed tandem reaction. This method provides rapid access to structurally varied and complex fused tricyclic scaffolds (Y. An, Huan He, et al., 2017).
- Novel Synthesis and Characterization: Another research reported the novel synthesis and characterization of a benzoderivative of quinoxaline, which involves reactions of 3-nitro anilines with chloroacetyl chloride (R. Karna, 2019).
Biological and Medicinal Applications
- Antimicrobial Properties: A study synthesized and characterized acetamide derivatives for their antibacterial and antifungal activities against various pathogenic microorganisms, with some compounds showing promising results (B. Debnath, S. Ganguly, 2015).
- Antimalarial and Antiviral Properties: Research on N-(phenylsulfonyl)acetamide derivatives, which include structures related to the queried compound, highlighted their in vitro antimalarial activity and explored their potential as COVID-19 drugs through computational calculations and molecular docking studies (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
- Antibacterial Activities: Another study synthesized new heterocycles attached to pyridinecarboxamide moiety, related to the queried compound, and evaluated their antibacterial activities, showing a range of activities (A. Nabila, R. Dalia, Ather Hissana, 2017).
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H16N4O2/c21-15(18-10-11-4-3-7-17-9-11)8-14-16(22)20-13-6-2-1-5-12(13)19-14/h1-7,9,14,19H,8,10H2,(H,18,21)(H,20,22) |
InChI Key |
UUGIYKPYZVGBEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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